Swertisin

概要

説明

Swertisin is a flavonoid compound found in various plants, including Commelina communis, Desmodium caudatum, and Semen Ziziphi Spinosae . It exhibits a range of biological activities, such as anti-hyperglycemic, anti-diabetic, and anti-oxidative properties . Due to its potential therapeutic benefits, this compound has garnered significant attention in scientific research.

準備方法

合成経路と反応条件: スウェルチシンは、一連の化学反応によって合成できます。一方法は、粗製センブリ粉末に酸性水溶液と生体酵素を加え、10〜30時間酵素分解することを含みます。次に、混合物を還流させ、60%〜70%のメタノール溶液を使用して抽出します。 濃縮溶液は、マクロポーラス吸着樹脂カラムでろ過し、水とエタノール溶液で溶離し、次に結晶化してスウェルチシンを得ます .

工業生産方法: スウェルチシンの工業生産は、同様のステップをより大規模で行います。このプロセスには、酵素加水分解、抽出、ろ過、結晶化が含まれます。 高速逆流クロマトグラフィーは、最終的な精製に使用され、高い製品純度が保証されます .

化学反応の分析

反応の種類: スウェルチシンは、酸化、還元、置換など、さまざまな化学反応を起こします。 それは、C-グリコシド結合周りの回転によりロータマーを形成することが知られています .

一般的な試薬と条件: スウェルチシンを含む反応で使用する一般的な試薬には、メタノール、エタノール、酸性溶液が含まれます。 条件には、通常、還流、酵素加水分解、クロマトグラフィーが含まれます .

形成される主な生成物: スウェルチシンの反応から形成される主な生成物には、その酸化形と還元形、およびさまざまなグリコシル化誘導体があります .

4. 科学研究アプリケーション

スウェルチシンは、幅広い科学研究アプリケーションを持っています。

科学的研究の応用

Swertisin has a wide range of scientific research applications:

作用機序

スウェルチシンは、さまざまな分子経路を通じてその効果を発揮します。

類似化合物との比較

スウェルチシンは、スピノシンやエンボイノイジンなどの他のフラボノイドと比較されることがよくあります。

スピノシン: スウェルチシンと同様に、スピノシンは抗不安作用と催眠作用を持つグリコシル化フラボノイドです。

エンボイノイジン: エンボイノイジンは、もう1つのC-グリコシルフラボンであり、スウェルチシンと構造的に類似していますが、特定のグリコシル化部位が異なります.

スウェルチシンは、その独自のグリコシル化パターンと、複数の生物学的経路を調節する能力により、さまざまな研究分野で注目すべき化合物となっています。

生物活性

Swertisin, a flavonoid glycoside predominantly found in various medicinal plants, has garnered attention for its diverse biological activities. This article presents a comprehensive overview of the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

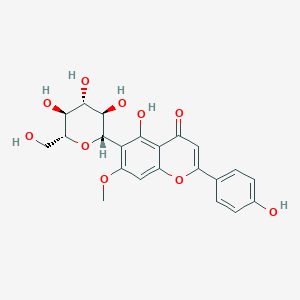

This compound is classified as a 6-glucosyl flavonoid. It is primarily isolated from plants such as Iris tectorum, Swertia franchetiana, and Ziziphi Spinosae Semen. Its structure is characterized by a flavonoid backbone with a glucose moiety attached, which contributes to its bioactivity.

Pharmacological Activities

The biological activities of this compound are extensive, encompassing antiviral, anti-diabetic, antioxidant, anti-inflammatory, and neuroprotective effects. Below is a summary of key findings from various studies:

1. Antiviral Activity

This compound has demonstrated significant antiviral properties, particularly against Hepatitis B virus (HBV). A study reported that this compound effectively inhibited the production of HBeAg and HBsAg as well as HBV DNA in vitro and in vivo. The compound's anti-HBV activity was confirmed in HBV transgenic mice models, indicating its potential as a therapeutic agent for liver-related diseases .

2. Anti-Diabetic Effects

Research has identified this compound as a novel inducer of islet neogenesis, which enhances the generation of new beta cells in the pancreas. In vitro studies using human pancreatic progenitor cells showed that this compound activates the p38 MAPK pathway, leading to increased expression of key transcription factors involved in beta cell differentiation . Additionally, this compound has been recognized as an SGLT2 inhibitor, improving glucose homeostasis in diabetic models .

3. Antioxidant Properties

This compound exhibits strong antioxidant activity by scavenging free radicals and enhancing the activity of antioxidative enzymes such as GST-4 and SOD-3. In studies conducted on Caenorhabditis elegans, this compound significantly reduced reactive oxygen species (ROS) levels and malondialdehyde accumulation, protecting against oxidative stress .

4. Anti-Inflammatory Effects

The compound has shown promising anti-inflammatory effects through various mechanisms. It has been linked to the modulation of inflammatory pathways and reduction of pro-inflammatory cytokines in experimental models .

The mechanisms underlying the biological activities of this compound involve several signaling pathways:

- MAPK Pathway : this compound activates the p38 MAPK pathway, which is crucial for islet differentiation and insulin signaling.

- Transcription Factor Regulation : It promotes the expression of Neurogenin-3 (Ngn-3) and other transcription factors that facilitate beta cell development.

- Antioxidant Mechanisms : this compound enhances the expression of antioxidant enzymes and reduces oxidative stress markers.

Case Studies

Several studies have explored the effects of this compound in various experimental settings:

- Hepatitis B Virus Study : In a controlled study involving HepG2 cells and HBV transgenic mice, this compound was found to significantly lower HBV replication markers in a dose-dependent manner .

- Diabetes Model : A study involving partial pancreatectomized mice demonstrated that this compound treatment resulted in increased insulin transcript levels and down-regulation of progenitor markers within three days post-surgery .

Summary Table of Biological Activities

特性

IUPAC Name |

5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O10/c1-30-13-7-14-16(11(25)6-12(31-14)9-2-4-10(24)5-3-9)19(27)17(13)22-21(29)20(28)18(26)15(8-23)32-22/h2-7,15,18,20-24,26-29H,8H2,1H3/t15-,18-,20+,21-,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABRULANJVVJLFI-DGHBBABESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)O)C4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70990181 | |

| Record name | 1,5-Anhydro-1-[5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxo-4H-1-benzopyran-6-yl]hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70990181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6991-10-2 | |

| Record name | Swertisin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6991-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Swertisin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006991102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Anhydro-1-[5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxo-4H-1-benzopyran-6-yl]hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70990181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known pharmacological effects of swertisin?

A1: this compound exhibits a range of pharmacological effects including anti-diabetic [, , , ], anti-inflammatory [, , ], antioxidant [, , , ], hepatoprotective [], neuroprotective [, , ], and analgesic properties [, ].

Q2: How does this compound exert its antidiabetic effects?

A2: this compound promotes islet neogenesis from pancreatic stem/progenitor cells through the p38 MAP Kinase-SMAD pathway []. It also exhibits α-glucosidase inhibitory activity [, ].

Q3: What is known about this compound's mechanism in mitigating cognitive impairment?

A3: this compound has been shown to ameliorate pre-pulse inhibition deficits and cognitive impairments induced by MK-801 in mice, potentially through modulation of the Akt-GSK-3β signaling pathway in the prefrontal cortex [].

Q4: How does this compound interact with the GABAergic system?

A4: Research suggests that this compound may enhance the expression of γ-aminobutyric acid (GABA) receptor subunits (GABAAα1, GABAAα5, and GABAAβ1) mRNAs in rat hippocampal neurons, which could contribute to its sedative effects [].

Q5: Does this compound offer protection against oxidative stress?

A5: Yes, this compound demonstrates significant antioxidant activity. In Caenorhabditis elegans, it enhances the activity of antioxidant enzymes like GST-4, SOD-3, and GSH-PX, while reducing reactive oxygen species and malondialdehyde accumulation, thereby protecting against oxidative stress [].

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C22H22O10, and its molecular weight is 446.4 g/mol [].

Q7: What spectroscopic techniques are typically used to characterize this compound?

A7: this compound is commonly characterized using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques provide detailed information about its structure and fragmentation pattern [, , , , , ].

Q8: What analytical methods are employed for the quantification of this compound?

A8: High-Performance Liquid Chromatography (HPLC) coupled with various detection methods, such as Diode Array Detection (DAD) [] and Mass Spectrometry (MS) [], is widely used for this compound quantification. High-Performance Thin Layer Chromatography (HPTLC) provides a rapid and cost-effective alternative for quantifying this compound in plant materials [, ].

Q9: How is the quality of this compound ensured during its production?

A9: Quality control measures for this compound involve using validated analytical methods (HPLC, HPTLC) to ensure its purity, quantify its content in plant extracts, and ensure batch-to-batch consistency [, ].

Q10: Are there any specific challenges in isolating and purifying this compound?

A10: Isolating and purifying this compound can be challenging due to the presence of structurally similar compounds in plant extracts. Techniques like High-Speed Counter-Current Chromatography (HSCCC) have proven effective in overcoming these challenges [].

Q11: What is the role of chromatographic techniques in this compound research?

A11: Chromatographic techniques are essential for isolating, purifying, and analyzing this compound. They enable the separation of this compound from complex plant matrices and the identification and quantification of its metabolites [, , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。